N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide
Overview
Description
N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide, also known as DIMEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIMEB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide is thought to involve its binding to sigma-1 receptors, which are located in various cellular compartments and play a role in modulating intracellular signaling pathways. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been shown to have high affinity and selectivity for sigma-1 receptors, and its binding to these receptors can lead to various downstream effects, including modulation of calcium signaling, regulation of ion channels, and modulation of protein-protein interactions.
Biochemical and Physiological Effects:
N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of ion channels, and modulation of protein-protein interactions. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration, as well as anti-cancer effects in various cancer cell lines. However, the exact mechanisms underlying these effects are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide in lab experiments is its high affinity and selectivity for sigma-1 receptors, which allows for specific targeting of these receptors in various cellular compartments. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide also has good solubility in various solvents, which makes it easy to use in various assays and experiments. However, one of the limitations of using N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide research, including the investigation of its role in various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanisms underlying the biochemical and physiological effects of N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide, as well as its potential side effects and toxicity. Finally, the development of new synthetic methods for N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide may lead to improved yields and purity, as well as lower costs, which could expand its use in various research settings.
Scientific Research Applications
N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been used in various scientific research applications, including as a radioligand for imaging studies of sigma-1 receptors in the brain. Sigma-1 receptors are implicated in various neuropsychiatric disorders, and N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has been shown to have high affinity and selectivity for sigma-1 receptors. N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide has also been used as a tool compound for investigating the role of sigma-1 receptors in various physiological and pathological processes, including neuroprotection, neurodegeneration, and cancer.
properties
IUPAC Name |
N-[1-(3,4-diethoxyphenyl)ethyl]-2-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO3/c1-4-23-17-11-10-14(12-18(17)24-5-2)13(3)21-19(22)15-8-6-7-9-16(15)20/h6-13H,4-5H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHFXPYGMUWKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=CC=C2I)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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